molecular formula C10H14N2O3 B041951 Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 175463-32-8

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No. B041951
Key on ui cas rn: 175463-32-8
M. Wt: 210.23 g/mol
InChI Key: RKUQLKRPWWYRIG-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of 1,1-dimethylethyl 3-cyano-4-oxo-1-pyrrolidinecarboxylate (3.9 g, 18.6 mmol) in acetone (185 mL) were added K2CO3 (3.07 g, 22.3 mmol) and MeI (1.39 mL, 22.3 mmol). After 12 h at reflux, the solution was cooled and the solid precipitate filtered. The filtrate was then concentrated and the residue purified by column chromatography (silica, 0.5% MeOH in DCM (1% NH4OH)) affording the title compound (2.3 g, 55%) as a yellow oil: LCMS (ES) m/e 225 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[C:7](=[O:8])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)#[N:2].[C:16]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[C:1]([C:3]1([CH3:16])[C:7](=[O:8])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(#N)C1CN(CC1=O)C(=O)OC(C)(C)C
Name
Quantity
3.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.39 mL
Type
reactant
Smiles
CI
Name
Quantity
185 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 12 h at reflux
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
the solid precipitate filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica, 0.5% MeOH in DCM (1% NH4OH))

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CN(CC1=O)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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